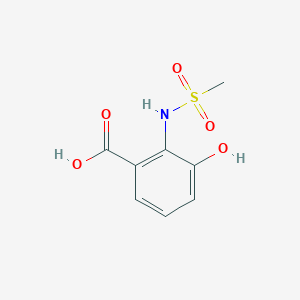
3-bromo-6-chloro-7-Quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-7-quinolinol is a brominated and chlorinated derivative of quinolinol. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively, on the quinoline ring, and a hydroxyl group at the 7th position. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Quinolinol: The compound can be synthesized by the halogenation of quinolinol using bromine and chlorine in the presence of a suitable catalyst.
Sandmeyer Reaction:
Direct Halogenation: Direct halogenation of quinolinol using bromine and chlorine gases under controlled conditions.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where quinolinol is reacted with bromine and chlorine in a controlled environment.
Continuous Flow Process: Some industrial setups use continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution reactions at the halogenated positions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives.
Reduced Derivatives: Reduction products include hydroquinoline derivatives.
Substituted Derivatives: Substitution reactions yield various functionalized quinolinols.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-7-quinolinol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-bromo-6-chloro-7-quinolinol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
5-Chloro-7-bromo-8-hydroxyquinoline
6-bromo-7-chloroquinolin-4-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H5BrClNO |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
3-bromo-6-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H |
Clave InChI |
WKRPQLGDMSYHFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=NC=C1Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)


![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)


![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)


